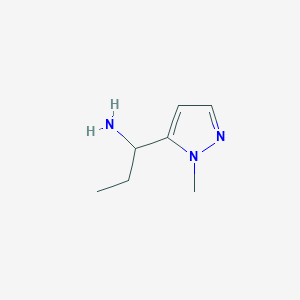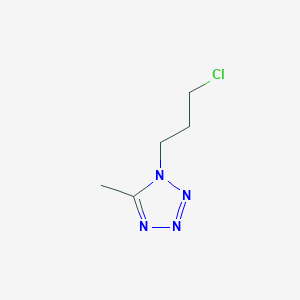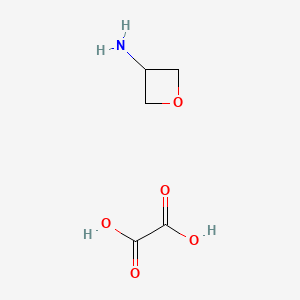
1-(4-Methoxyphenyl)butan-1-amine hydrochloride
Übersicht
Beschreibung
“1-(4-Methoxyphenyl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C11H18ClNO . It has a molecular weight of 215.72 . This compound is typically used for research purposes .
Molecular Structure Analysis
The molecular structure of “1-(4-Methoxyphenyl)butan-1-amine hydrochloride” consists of 11 carbon atoms, 18 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, and more .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Methoxyphenyl)butan-1-amine hydrochloride” include a molecular weight of 215.72 and a molecular formula of C11H18ClNO . It is typically stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Pharmaceutical Intermediates
- Asymmetric Synthesis of Clopidogrel : A study developed an asymmetric synthesis of (S)-(+)-clopidogrel hydrogen sulfate, a key intermediate in the production of the antiplatelet drug, using [(1S)-1-(4-methoxyphenyl)ethyl]amine hydrochloride as a chiral auxiliary. This process illustrates the compound's utility in synthesizing enantiomerically pure pharmaceuticals (Sashikanth et al., 2013).
- Levetiracetam Synthesis : Another application includes the asymmetric synthesis of (S)-levetiracetam, a medication used to treat epilepsy, demonstrating the compound's role in producing enantiomerically pure intermediates for significant pharmaceuticals (Raju et al., 2014).
Material Science and Polymer Chemistry
- Polyphenylenevinylene Derivatives : In material science, the compound has been utilized in the preparation of poly[2-{bis(4-methoxyphenyl)amino}phenyl-5-(2-ethylhexyloxy)-1,4-phenylenevinylene], a polymer with potential applications in organic electronics due to its reversible redox properties and solubility in common solvents (Kurata et al., 2007).
Corrosion Inhibition
- Corrosion Control of Mild Steel : The compound's derivatives have been investigated for their ability to inhibit corrosion of mild steel in acidic media, showcasing the chemical's versatility beyond pharmaceutical applications and into industrial applications (Bentiss et al., 2009).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-4-11(12)9-5-7-10(13-2)8-6-9;/h5-8,11H,3-4,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRIKTBCHRPKCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[Ethyl(methyl)amino]-1-propanol](/img/structure/B1455004.png)

![[4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]boronic acid](/img/structure/B1455008.png)

